The In-Depth Mechanism of Primisulfuron-methyl's Action on Acetolactate Synthase: A Technical Guide
The In-Depth Mechanism of Primisulfuron-methyl's Action on Acetolactate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primisulfuron-methyl is a potent and selective post-emergence herbicide belonging to the sulfonylurea chemical class. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. This technical guide provides a comprehensive overview of the molecular mechanism of action of primisulfuron-methyl, detailing its interaction with ALS, the downstream physiological consequences for the plant, and the experimental protocols used to characterize this interaction. Furthermore, it explores the quantitative aspects of this inhibition and the mechanisms of evolved resistance in weed populations.
Introduction: The Role of Acetolactate Synthase in Plant Metabolism
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme found in plants and microorganisms but absent in animals, making it an ideal target for selective herbicides.[1][2][3] ALS catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4][5] These amino acids are fundamental building blocks for protein synthesis and are crucial for cell division and overall plant growth.[5][6] The inhibition of this single enzyme disrupts a vital metabolic pathway, leading to rapid cessation of growth and eventual death of susceptible plants.[4][7] Primisulfuron-methyl, a member of the sulfonylurea herbicide family, is a highly effective inhibitor of ALS.[7][8]
The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway
The BCAA synthesis pathway is a highly efficient process, utilizing just eight enzymes to produce all three amino acids.[9] ALS initiates this pathway by catalyzing one of two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate (the precursor to valine and leucine) or the condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form 2-aceto-2-hydroxybutyrate (the precursor to isoleucine).[1][10] This enzymatic reaction requires three cofactors: thiamine diphosphate (ThDP), magnesium ion (Mg2+), and flavin adenine dinucleotide (FAD).[11][12]
Caption: Overview of the Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.
The Core Mechanism: Primisulfuron-methyl Inhibition of ALS
Primisulfuron-methyl functions by being rapidly absorbed by the foliage and roots of weeds and translocating through both the xylem and phloem to the plant's growing points (meristems).[4][8][13] There, it exerts its inhibitory effect on ALS.
Structural studies of plant ALS in complex with sulfonylurea herbicides have revealed that these inhibitors do not bind directly to the catalytic active site. Instead, they bind to a specific site at the entrance of the substrate access channel.[14][15] This binding physically blocks substrate molecules (pyruvate and 2-ketobutyrate) from reaching the active site, thereby halting the enzymatic reaction.[5][14] This mode of action is a form of non-competitive or uncompetitive inhibition. Some evidence also suggests that ALS-inhibiting herbicides may bind to the enzyme's regulatory site, which is normally occupied by the feedback inhibitors valine and leucine.[16]
Caption: Binding of Primisulfuron-methyl to the ALS substrate channel.
The consequences of this enzymatic blockade are severe and cascade through the plant's metabolism, leading to a series of phytotoxic events.
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Depletion of BCAAs: The most immediate effect is the halt in the production of valine, leucine, and isoleucine.[4]
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Cessation of Protein Synthesis and Cell Division: Without these essential amino acids, the plant cannot synthesize the proteins required for new cell growth. This effect is most pronounced in the meristematic regions (apical and root tips), where cell division is most active.[5][7]
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Accumulation of Toxic Precursors: The inhibition of ALS leads to a buildup of its substrate, 2-ketobutyrate.[17] High concentrations of this α-keto acid are phytotoxic and can disrupt other metabolic pathways.
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Systemic Plant Death: The combination of amino acid starvation, cessation of growth, and accumulation of toxic compounds results in visible symptoms such as stunting, yellowing (chlorosis), and eventual tissue death (necrosis) within days to weeks, leading to the complete death of the plant.[4][8]
References
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- 3. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. pomais.com [pomais.com]
- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
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- 8. chemicalwarehouse.com [chemicalwarehouse.com]
- 9. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In search of herbistasis: COT-metsulfuron methyl displays rare herbistatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EXTOXNET PIP - PRIMISULFURON-METHYL [extoxnet.orst.edu]
- 14. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1yhy - Crystal structure of Arabidopsis thaliana Acetohydroxyacid synthase In Complex With A Sulfonylurea Herbicide, Metsulfuron methyl - Summary - Protein Data Bank Japan [pdbj.org]
- 16. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
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